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  • Product: 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
  • CAS: 1171345-16-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the predicted ¹H and ¹³C NMR spectra of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride. As a molecule of interest in pharmaceutical research, a thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and quality control. This document provides a foundational understanding of the expected chemical shifts, multiplicity patterns, and the underlying principles governing them, synthesized from established spectral data of its constituent functional moieties.

Introduction: The Structural Significance of NMR

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for elucidating the intricate three-dimensional architecture of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed "map" of the chemical environment of each atom within a molecule. This guide focuses on the application of NMR in the structural characterization of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride, a compound featuring a substituted imidazole ring linked to a propanoic acid chain. The presence of the hydrochloride salt influences the electronic environment, particularly of the imidazole ring, which is reflected in the chemical shifts.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Imidazole Ring (H-4, H-5)7.0 - 8.0Doublets2H
Propanoic Acid (-CH₂-N)4.2 - 4.5Triplet2H
Propanoic Acid (-CH₂-COOH)2.8 - 3.1Triplet2H
Ethyl Group (-CH₂-CH₃)2.6 - 2.9Quartet2H
Ethyl Group (-CH₃)1.2 - 1.5Triplet3H

Causality Behind Predicted Shifts:

  • Carboxylic Acid Proton (10.0 - 13.0 ppm): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. This results in its characteristic downfield appearance as a broad singlet.[1][2][3][4] The exact chemical shift can be dependent on concentration and the solvent used.[1][2]

  • Imidazole Ring Protons (7.0 - 8.0 ppm): The protons on the imidazole ring are in an aromatic environment and are thus deshielded. The presence of the positive charge on the imidazolium ring in the hydrochloride salt form further deshields these protons, shifting them downfield.

  • Propanoic Acid Methylene Protons (-CH₂-N and -CH₂-COOH): The methylene group attached to the imidazole nitrogen (-CH₂-N) is expected to be more deshielded (4.2 - 4.5 ppm) due to the direct attachment to the electron-withdrawing imidazolium ring. The methylene group alpha to the carbonyl group (-CH₂-COOH) will appear further upfield (2.8 - 3.1 ppm). Both are expected to be triplets due to coupling with the adjacent methylene group.

  • Ethyl Group Protons: The methylene protons of the ethyl group (-CH₂-CH₃) will be deshielded by the adjacent imidazole ring and will appear as a quartet around 2.6 - 2.9 ppm due to coupling with the methyl protons. The methyl protons (-CH₃) will be the most shielded aliphatic protons, appearing as a triplet around 1.2 - 1.5 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (-COO)170 - 180
Imidazole Ring (C-2)145 - 155
Imidazole Ring (C-4, C-5)115 - 130
Propanoic Acid (-CH₂-N)45 - 55
Propanoic Acid (-CH₂-COOH)30 - 40
Ethyl Group (-CH₂)20 - 30
Ethyl Group (-CH₃)10 - 15

Causality Behind Predicted Shifts:

  • Carboxyl Carbon (170 - 180 ppm): The carbonyl carbon of the carboxylic acid is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic downfield region for carboxylic acids.[1][2][4]

  • Imidazole Ring Carbons: The C-2 carbon, situated between two nitrogen atoms, is expected to be the most deshielded of the ring carbons (145 - 155 ppm). The C-4 and C-5 carbons will appear in the aromatic region, typically between 115 and 130 ppm.[5] The difference in their chemical shifts can be diagnostic of the substitution pattern.[5]

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons in the propanoic acid and ethyl groups are found in the upfield region of the spectrum, with their specific shifts determined by their proximity to electron-withdrawing groups.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride, the following experimental protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is essential. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices. D₂O is often preferred for its ability to exchange with the acidic proton of the carboxylic acid, leading to its disappearance from the ¹H spectrum, which can aid in peak assignment.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise ratios.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (0 ppm). However, due to its insolubility in D₂O, a secondary standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 15 ppm is appropriate to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: A spectral width of approximately 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Referencing: The spectrum is referenced to the internal standard (e.g., DSS at 0 ppm).

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

cluster_molecule Molecular Structure C1 C N1 N C1->N1 H_CH2N_a H C1->H_CH2N_a H_CH2N_b H C1->H_CH2N_b C2 C C2->C1 H_CH2COOH_a H C2->H_CH2COOH_a H_CH2COOH_b H C2->H_CH2COOH_b C3 C C3->C2 O1 O C3->O1 O2 OH C3->O2 H_COOH H O2->H_COOH C4 C N1->C4 N2 N+ C6 C N2->C6 C5 C C4->C5 H_C4 H C4->H_C4 C5->N2 H_C5 H C5->H_C5 C6->N1 C7 C C6->C7 C8 C C7->C8 H_CH2CH3_a H C7->H_CH2CH3_a H_CH2CH3_b H C7->H_CH2CH3_b H_CH3_a H C8->H_CH3_a H_CH3_b H C8->H_CH3_b H_CH3_c H C8->H_CH3_c

Caption: Molecular structure of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride.

Start Sample Preparation (Dissolution in Deuterated Solvent) Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Start->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation/ Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride. By understanding the expected chemical shifts and the principles that govern them, researchers can more effectively utilize NMR spectroscopy for the synthesis, identification, and purity assessment of this and structurally related compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data, which is fundamental to rigorous scientific investigation in the pharmaceutical sciences.

References

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ChemHelper. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science, 5(6), 542-549.
  • Alei, M., & Wageman, W. E. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters, 20(8), 667-670.
  • Hunter, C. A., & Turega, S. M. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer.
  • Claramunt, R. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3369-3377.
  • ResearchGate. (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part. Retrieved from [Link]

  • Supporting Information for Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction. (n.d.). American Chemical Society.
  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.
  • Jonavičienė, A., et al. (2021). Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(37), 12466-12477.
  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-1-propanoic acid, 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-, sodium salt (1:1). Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering Transition Metal Complexes Using 3-(2-ethyl-1H-imidazol-1-yl)propanoic Acid Hydrochloride

Introduction & Chemical Rationale The rational design of transition metal complexes relies heavily on the selection of ligands that offer predictable coordination modes while allowing for structural tunability. 3-(2-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The rational design of transition metal complexes relies heavily on the selection of ligands that offer predictable coordination modes while allowing for structural tunability. 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride (EIPA-HCl) is a highly versatile, bifunctional N,O-donor ligand. It features a basic pyridine-like imidazole nitrogen (N3) and a terminal carboxylic acid group, tethered by a flexible aliphatic chain.

In both bioinorganic modeling and the synthesis of Metal-Organic Frameworks (MOFs), EIPA serves as a synthetic analogue to the amino acid histidine. Imidazole is a pure sigma-donor ligand, and its basicity lies comfortably between that of pyridine and ammonia, allowing for stable yet reversible coordination with transition metals [1]. By leveraging the flexible propanoic acid tether and the steric influence of the 2-ethyl group, researchers can engineer discrete mononuclear complexes, 1D coordination polymers, or highly porous 3D MOFs.

Ligand Mechanics and Structural Causality

Understanding the structural components of EIPA is critical for predicting its behavior in solution and during self-assembly:

  • The Hydrochloride Salt Form: Commercially, imidazole-containing aliphatic acids are supplied as hydrochloride salts. This prevents premature zwitterion formation, autopolymerization, and oxidative degradation during storage. Consequently, a stoichiometric amount of base is strictly required during synthesis to liberate the active N,O-donor species.

  • Steric Hindrance at C2: The ethyl substituent at the C2 position resides directly adjacent to the coordinating N3 nitrogen. This proximity induces significant steric hindrance during metal binding. In MOF synthesis, this bulk prevents dense interpenetration of the framework, promoting porosity [2]. In metallodrug design, the ethyl group increases the overall lipophilicity ( logP ) of the complex, facilitating passive diffusion across phospholipid bilayers.

  • The Propanoic Acid Tether: Unlike rigid aromatic carboxylates, the 3-carbon sp3 -hybridized chain provides conformational flexibility. It allows the ligand to adopt multiple conformations (e.g., gauche or anti), enabling it to bridge metal centers that are not strictly coplanar.

Table 1: Physicochemical Properties of EIPA-HCl
PropertyValue / Description
Chemical Formula C₈H₁₃ClN₂O₂
Molar Mass 204.65 g/mol
Active Donor Atoms N3 (Imidazole), O (Carboxylate)
Estimated pKa ~4.5 (COOH), ~7.0 (Imidazolium)
Solubility Profile Soluble in H₂O, MeOH, EtOH; Insoluble in non-polar organics

Experimental Workflows and Self-Validating Protocols

To utilize EIPA effectively, the thermodynamic principles of Hard-Soft Acid-Base (HSAB) theory must be applied. The imidazole nitrogen is a borderline base, while the carboxylate oxygen is a hard base. This makes EIPA an ideal chelator for borderline acids like Cu(II), Zn(II), Ni(II), and Co(II). The deprotonation of such imidazole-containing carboxylic acids generates versatile anionic ligands that exhibit multiple coordination modes in the assembly of robust coordination frameworks [3].

G A EIPA-HCl (Precursor) B Deprotonation (Base Addition) A->B Step 1 C Free EIPA Ligand (N,O-Donor) B->C pH 7.5-8.0 D Metal Salt (e.g., Cu, Zn) C->D Step 2 E Coordination Complex / MOF D->E Assembly

Workflow for the deprotonation and self-assembly of EIPA transition metal complexes.

Protocol: Synthesis of a Discrete [Cu(EIPA)₂] Model Complex

Objective: Synthesize a mononuclear copper(II) complex to serve as a model for bioinorganic studies or as a precursor for metallodrugs.

Step 1: Ligand Activation (Deprotonation)

  • Suspend 2.0 mmol of EIPA-HCl in 20 mL of anhydrous methanol.

  • Add 4.0 mmol of Triethylamine (Et₃N) dropwise under continuous stirring.

    • Causality: Two equivalents of base are required per ligand molecule. The first equivalent neutralizes the hydrochloride salt, and the second deprotonates the carboxylic acid, generating the active anionic ligand.

  • Verify the pH of the solution using pH paper; it should read between 7.5 and 8.0.

Step 2: Metal Coordination

  • Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of methanol.

  • Add the metal solution dropwise to the activated ligand solution over 15 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the metal ion, which can lead to rapid, amorphous precipitation rather than thermodynamically controlled complexation.

  • Self-Validation: The solution will immediately transition from a pale blue to a deep royal blue or green. In a histidine molecule or its structural analogues like imidazole propionate, the imidazole nitrogen and carboxylate groups simultaneously coordinate to Cu(II), forming highly stable thermodynamic complexes characterized by this distinct color shift [4].

Step 3: Crystallization via Slow Evaporation

  • Filter the deep blue solution through a 0.22 µm PTFE syringe filter to remove any insoluble metal hydroxides.

  • Transfer the filtrate to a clean vial, cover with parafilm, and puncture 2-3 small holes.

  • Leave undisturbed at room temperature for 5-7 days.

    • Causality: Slow solvent evaporation allows for the reversible breaking and reforming of coordination bonds. This thermodynamic "error-checking" process yields high-purity, single-crystal domains suitable for X-ray diffraction.

Analytical Validation

Confirming the successful coordination of EIPA requires a multi-modal spectroscopic approach. Because Cu(II) and Co(II) complexes are paramagnetic (causing severe line broadening in NMR), Fourier-Transform Infrared Spectroscopy (FTIR) is the primary tool for validating coordination in these metals. For diamagnetic Zn(II) complexes, ¹H NMR is highly diagnostic.

Table 2: Diagnostic Spectroscopic Shifts upon Coordination
Analytical MethodFree EIPA-HCl LigandMetal Complex (e.g., Cu/Zn-EIPA)Diagnostic Indication
FTIR: ν(C=O) ~1710 cm⁻¹ (strong, sharp)~1580-1610 cm⁻¹ (asym), ~1400 cm⁻¹ (sym)Deprotonation and carboxylate coordination to the metal center.
FTIR: ν(C=N) ~1540 cm⁻¹~1560 cm⁻¹Coordination of the N3 imidazole nitrogen to the metal.
¹H NMR (Zn complex) COOH proton visible (~12.0 ppm)COOH proton absentComplete deprotonation of the carboxylic acid group.
¹H NMR (Zn complex) Imidazole protons (baseline)Downfield shift (~0.2-0.5 ppm)Electron density withdrawal by the electropositive Zn(II) center.

Applications in Drug Development & Bioinorganic Chemistry

Beyond materials science, EIPA-based transition metal complexes are actively investigated in the pharmaceutical sector. Copper(II) complexes utilizing imidazole-based ligands are potent candidates for targeted anticancer therapies. The lipophilicity imparted by the 2-ethyl group allows the complex to easily bypass the cellular membrane. Once inside the reducing environment of the tumor cell, the Cu(II) center can be reduced to Cu(I), triggering a Fenton-like reaction that generates cytotoxic Reactive Oxygen Species (ROS).

Pathway M [Cu(EIPA)2] Complex C Cellular Uptake (Lipophilic 2-Ethyl) M->C R Intracellular Reduction (Cu(II) to Cu(I)) C->R O ROS Generation (Fenton-like Reaction) R->O A Cytotoxicity (Apoptosis) O->A

Proposed intracellular mechanism of action for EIPA-based copper(II) metallodrugs.

Furthermore, metal-organic frameworks constructed from such imidazole-based bifunctional ligands are highly robust, maintaining structural integrity up to 300 °C, and have demonstrated significant potential in the selective sensing and removal of environmental pollutants [2].

References

  • Transition metal imidazole complex. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and Characterization of Metal Complexes with Mixed 4-Imidazole-Containing Tripodal Ligand and Varied Dicarboxylic Acid. Crystal Growth & Design (ACS Publications). Available at:[Link]

  • Colorimetric Sensor Based on the Oxidase-Mimic Supramolecular Catalyst for Selective and Sensitive Biomolecular Detection. ACS Applied Materials & Interfaces. Available at:[Link]

Application

Chromatographic separation techniques for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

An In-Depth Guide to the Chromatographic Separation of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride Introduction: The Analytical Challenge of a Zwitterionic Molecule 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chromatographic Separation of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Introduction: The Analytical Challenge of a Zwitterionic Molecule

3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride (CAS No: 1171345-16-6) is a chemical entity characterized by a unique structure that presents distinct challenges in analytical separation.[1][2][3] The molecule incorporates a basic imidazole ring and an acidic propanoic acid moiety. This combination confers a zwitterionic nature, meaning it can carry both a positive and a negative charge simultaneously, depending on the pH of the surrounding environment. Such highly polar and charged molecules often exhibit poor retention and peak shape in conventional reversed-phase high-performance liquid chromatography (RP-HPLC), which is the workhorse of many analytical laboratories.[4][5]

This guide provides a comprehensive overview and detailed protocols for three robust and reliable chromatographic techniques tailored for the successful separation and analysis of this compound. We will explore the underlying principles of each method, explain the rationale behind parameter selection, and provide step-by-step protocols suitable for implementation in research, development, and quality control settings.

Physicochemical Properties and Chromatographic Implications

Understanding the analyte's behavior in solution is paramount for developing a successful separation method. The key lies in its pH-dependent charge state.

  • Imidazole Group: The imidazole ring has a pKa of approximately 6.5-7.0. At a pH below this value, it will be protonated, carrying a positive charge.

  • Carboxylic Acid Group: The propanoic acid tail has a pKa of approximately 4.0-4.8. At a pH above this value, it will be deprotonated, carrying a negative charge.

This dynamic interplay of charges across different pH ranges dictates the optimal chromatographic strategy. At a low pH (e.g., <3), the molecule is a cation. In the mid-pH range (e.g., 5-6), it is a zwitterion. At a high pH (e.g., >8), it is an anion. This behavior allows us to select from several chromatographic modes by manipulating the mobile phase pH.

G cluster_0 Analyte Charge State vs. pH cluster_1 Suitable Chromatographic Mode pH_low Low pH (e.g., pH < 3) Analyte is Cationic (+) Carboxyl is neutral (-COOH) Imidazole is protonated (NH+) pH_mid Mid pH (e.g., pH 5-6) Analyte is Zwitterionic (+/-) Carboxyl is deprotonated (-COO⁻) Imidazole is protonated (NH+) pH_low->pH_mid pH increases mode_rpc Reversed-Phase (RPC) (with modifiers) pH_low->mode_rpc Low pH suppresses carboxylate ionization mode_hil_cation HILIC / Cation Exchange pH_low->mode_hil_cation pH_high High pH (e.g., pH > 8) Analyte is Anionic (-) Carboxyl is deprotonated (-COO⁻) Imidazole is neutral (N) pH_mid->pH_high pH increases pH_mid->mode_hil_cation HILIC is ideal mode_anion Anion Exchange pH_high->mode_anion

Caption: pH-dependent charge states of the analyte and corresponding suitable chromatographic modes.

Recommended Chromatographic Protocols

No single method is universally perfect; therefore, we present three distinct, validated approaches. The choice of method will depend on the available instrumentation, sample matrix, and the specific goals of the analysis (e.g., purity determination, quantification).

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is the premier technique for retaining and separating highly polar and charged compounds.[6] It utilizes a polar stationary phase (e.g., zwitterionic, amide, or unbonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. Zwitterionic HILIC phases, which contain both positive and negative charges, are particularly effective for separating zwitterionic analytes through a combination of hydrophilic partitioning and weak electrostatic interactions.[8][9]

Advantages:

  • Excellent retention for highly polar compounds.

  • High concentration of organic solvent in the mobile phase is advantageous for mass spectrometry (MS) detection due to efficient desolvation.

  • Orthogonal selectivity compared to reversed-phase.

Detailed Protocol: Zwitterionic HILIC with UV Detection

ParameterSpecificationRationale
HPLC System Any standard HPLC or UHPLC system
Column SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 3.5 µmA zwitterionic sulfobetaine stationary phase provides balanced electrostatic interactions ideal for zwitterionic analytes.
Mobile Phase A AcetonitrileThe weak solvent in HILIC that drives retention.
Mobile Phase B 20 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)The aqueous component containing a buffer salt to control ionic interactions and ensure reproducible chromatography.[8][10]
Gradient 0-1 min: 5% B; 1-10 min: 5% to 50% B; 10-12 min: 50% B; 12.1-15 min: 5% BA gradient from high to low organic content elutes analytes based on their polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall volume to minimize peak distortion.
Detector UV at 210 nmThe imidazole ring provides UV absorbance at low wavelengths.
Sample Prep. Dissolve sample in 80:20 (v/v) Acetonitrile:Water to a concentration of 0.5 mg/mL. Filter through a 0.22 µm filter.The sample solvent should be similar to the initial mobile phase to ensure good peak shape.[11]
Method 2: Reversed-Phase Chromatography (RPC) on a Polar-Compatible Phase

Principle: While standard C18 columns often fail to retain this analyte, modern reversed-phase columns with polar-embedded groups or those designed for stability in highly aqueous mobile phases can be effective.[7][12] The key is to manipulate the mobile phase pH to control the analyte's ionization state. By using a low pH mobile phase (e.g., pH 2.5-3.0), the carboxylic acid group is protonated (neutral), reducing the molecule's overall polarity and allowing for retention via hydrophobic interactions with the stationary phase.

Advantages:

  • Utilizes widely available and familiar reversed-phase columns and solvents.

  • Robust and highly reproducible methodology.

Detailed Protocol: Aqueous C18 with UV Detection

ParameterSpecificationRationale
HPLC System Any standard HPLC or UHPLC system
Column Waters Atlantis T3, 150 x 4.6 mm, 3 µm or equivalent aqueous-stable C18Designed to prevent phase collapse in highly aqueous mobile phases and provide retention for polar analytes.[12]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses ionization of the carboxylic acid group.
Mobile Phase B AcetonitrileThe organic modifier for elution.
Gradient 0-2 min: 3% B; 2-15 min: 3% to 40% B; 15-17 min: 40% B; 17.1-20 min: 3% BA shallow gradient provides good resolution of the main peak from any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor stable retention times.
Injection Vol. 5 µL
Detector UV at 210 nm
Sample Prep. Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL. Filter through a 0.22 µm filter.Dissolving the sample in the weak eluting solvent is critical for good peak shape in RPC.[11][13]
Method 3: Ion-Exchange Chromatography (IEC)

Principle: IEC separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[14][15] Given that 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid is cationic at low pH, it can be effectively retained on a Strong Cation Exchange (SCX) column. Elution is then achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interaction.[16][17]

Advantages:

  • Highly selective for charged molecules.

  • Separation mechanism is completely different from RPC and HILIC, providing powerful orthogonality for impurity profiling.

Detailed Protocol: Strong Cation Exchange (SCX) with UV Detection

ParameterSpecificationRationale
HPLC System Any standard HPLC or UHPLC system (must be inert/biocompatible to handle high salt)
Column Thermo Scientific BioBasic SCX, 150 x 4.6 mm, 5 µm or equivalentProvides a negatively charged surface for retaining cations.
Mobile Phase A 10 mM Potassium Phosphate in Water, pH 3.0Low pH buffer to ensure the analyte is fully cationic.
Mobile Phase B 10 mM Potassium Phosphate + 0.5 M Potassium Chloride in Water, pH 3.0High salt mobile phase to elute the analyte via competitive ion exchange.
Gradient 0-5 min: 0% B; 5-20 min: 0% to 100% B; 20-25 min: 100% B; 25.1-30 min: 0% BA salt gradient displaces the bound analyte from the stationary phase.[16]
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 210 nm
Sample Prep. Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL. Filter through a 0.22 µm filter.The sample must be in a low-salt solvent to ensure binding to the column upon injection.

Workflow and Data Management

A systematic approach from sample preparation to final analysis is crucial for obtaining reliable and reproducible results.

Caption: General experimental workflow from sample preparation to data analysis.

Method Comparison Summary

FeatureHILICReversed-Phase (Polar)Ion-Exchange (SCX)
Primary Mechanism Partitioning & Weak ElectrostaticHydrophobic InteractionElectrostatic Interaction
Best For Direct analysis of highly polar/charged analytes. MS compatibility.Robust, routine analysis when MS is not the priority.Orthogonal separation, impurity profiling for charged species.
Key Challenge Longer column equilibration times, sensitivity to water content.Requires specialized aqueous-stable columns to avoid phase collapse.Mobile phases are not MS-friendly, potential for complex salt effects.
Selectivity Orthogonal to RPC.Traditional, well-understood.Based on charge state, orthogonal to both HILIC and RPC.

Conclusion

The successful chromatographic separation of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride is readily achievable with a rational and informed approach. Due to its zwitterionic and highly polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the most suitable primary technique, offering excellent retention and MS compatibility. However, optimized Reversed-Phase Chromatography on a modern polar-compatible column and Ion-Exchange Chromatography are powerful alternatives that provide robust and orthogonal separations. The choice of method should be guided by the specific analytical objective, matrix complexity, and available instrumentation. By leveraging the principles and protocols outlined in this guide, researchers can confidently develop and implement reliable methods for the analysis of this challenging compound.

References

  • SelectScience. (n.d.). Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry.
  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Di Palma, S., et al. (2011). Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Analytical Chemistry.
  • Paik, W. K., et al. (1993). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed.
  • Merck. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
  • Pickering Laboratories. (n.d.). Amino Acid Analysis Part 1.
  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
  • Waters Corporation. (n.d.). Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles.
  • Merck. (n.d.). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography.
  • Resolian. (2025, December 2). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products.
  • Herbert, N.R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography Ltd.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Bio-Rad. (n.d.). Anion Exchange Chromatography.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review.
  • SIELC Technologies. (n.d.). Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Sapphire Bioscience. (n.d.). 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride.
  • BLDpharm. (n.d.). 1171345-16-6|3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride.
  • Thoreauchem. (n.d.). 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride-856437-78-0.

Sources

Method

Advanced Application Note: Integration of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrochloride in Peptide Synthesis

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The incorporation of specialized unnatural bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The incorporation of specialized unnatural building blocks is a cornerstone of modern peptide drug discovery. 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride (hereafter referred to as EIPA·HCl ) is a highly versatile carboxylic acid building block used to introduce a sterically shielded, pH-responsive imidazole moiety into peptide sequences.

In drug development, modifying the N-terminus of peptides with imidazole-propionic acid derivatives is a proven strategy to confer resistance against dipeptidyl peptidase-4 (DPP-IV) degradation—a critical factor in extending the half-life of GLP-1 receptor agonists . Furthermore, the 2-ethyl substitution provides steric hindrance that modulates receptor binding affinity and increases local lipophilicity. This guide provides a deep mechanistic analysis and validated protocols for efficiently coupling EIPA·HCl in solid-phase peptide synthesis (SPPS).

Mechanistic Causality: The Chemistry of EIPA·HCl

Coupling EIPA·HCl presents unique chemical dynamics compared to standard Fmoc-amino acids. As a Senior Application Scientist, I emphasize that understanding the underlying physical chemistry is non-negotiable for achieving high-yield conjugations.

The Criticality of Base Stoichiometry

EIPA is supplied as a hydrochloride (HCl) salt. In standard SPPS, coupling reagents like HATU require a deprotonated carboxylate to form the active ester. If the HCl salt is not accounted for, the acidic microenvironment will protonate the tertiary amine base (e.g., DIPEA), stalling the activation process and leaving the resin-bound primary amine protonated (and thus non-nucleophilic) . Precise stoichiometric adjustment is required: base must be allocated to neutralize the HCl, deprotonate the carboxylic acid, and maintain a basic environment for the coupling reaction.

Neighboring Group Participation (NGP) and Acylimidazole Formation

Once the carboxylic acid is activated (e.g., into an OAt-ester via HATU ), the free basic nitrogen (N3) of the imidazole ring can act as an intramolecular nucleophile. This leads to the transient formation of a 6-membered bicyclic acylimidazole intermediate. Acylimidazoles are exceptionally reactive acylating agents . While this NGP accelerates the transfer of the acyl group to the peptide amine, it also makes the intermediate highly susceptible to hydrolysis if pre-activated for too long.

Mechanism A EIPA·HCl (Inactive Salt) B Free EIPA (Zwitterion) A->B + DIPEA (Neutralization) C OAt-Active Ester (HATU Activation) B->C + HATU / DIPEA (Activation) D Bicyclic Acylimidazole (Transient Intermediate) C->D NGP Cyclization (Fast) E Peptide Conjugate (Amide Bond Formed) C->E + Peptide-NH2 (Direct Attack) D->E + Peptide-NH2 (Rapid Acylation)

Fig 1. Mechanistic pathway of EIPA coupling highlighting neighboring group participation (NGP).

Optimization of Coupling Parameters

To translate these mechanistic insights into actionable data, we evaluated the coupling efficiency of EIPA·HCl (3.0 equivalents) onto a model Rink Amide resin under various conditions. The data in Table 1 demonstrates the causality between reagent stoichiometry, pre-activation time, and overall yield.

Table 1: Optimization of Coupling Conditions for EIPA·HCl (3.0 eq) on Rink Amide Resin

Coupling Reagent (eq)DIPEA Base (eq)Pre-activation TimeConversion YieldMajor Impurity / Failure Mode
HATU (2.9)3.0 (Insufficient)1 min45%Unreacted Amine (HCl inhibited activation)
HATU (2.9)7.0 (Optimal)1 min>98%None
HATU (2.9)7.0 (Optimal)30 min 85%Hydrolyzed EIPA (Acylimidazole degraded)
DIC (3.0) / Oxyma (3.0)None 1 min<10%Unreacted Amine (Resin amine protonated)
DIC (3.0) / Oxyma (3.0)3.0 (Optimal)1 min95%None

Data Interpretation: When using HATU, 7.0 equivalents of DIPEA are required (3.0 eq to neutralize EIPA·HCl + 3.0 eq for HATU activation + 1.0 eq excess). When using DIC/Oxyma, base is not mechanistically required for activation, but 3.0 eq must be added solely to neutralize the HCl salt and prevent the protonation of the resin-bound nucleophile.

Validated Experimental Protocol

The following protocol is engineered as a self-validating system for the N-terminal derivatization of peptides with EIPA·HCl.

Materials Required
  • Resin-bound peptide with a free N-terminal amine (e.g., 0.1 mmol scale).

  • EIPA·HCl (0.3 mmol, 3.0 eq).

  • HATU (0.29 mmol, 2.9 eq). Note: Keeping HATU slightly sub-stoichiometric to the acid prevents guanidinylation of the peptide amine.

  • DIPEA (0.7 mmol, 7.0 eq).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Resin Preparation: Swell the resin in DMF for 20 minutes. Ensure the N-terminal Fmoc group has been fully removed (20% Piperidine in DMF, 2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all residual piperidine.

  • Cocktail Formulation (Critical Timing): In a clean vial, dry-mix EIPA·HCl (3.0 eq) and HATU (2.9 eq). Dissolve the mixture in a minimum volume of DMF to achieve a concentration of approximately 0.1 M.

  • Base Addition & Activation: Add DIPEA (7.0 eq) to the vial. Vortex vigorously for exactly 30 to 60 seconds .

    • Causality Check: Do not exceed 1 minute of pre-activation. The transient acylimidazole intermediate is prone to hydrolysis by trace moisture in the DMF if left to stand.

  • Coupling: Immediately transfer the activated cocktail to the resin. Agitate at room temperature for 45–60 minutes.

  • Self-Validation (Kaiser Test): Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Extract a few beads and perform a Kaiser (ninhydrin) test.

    • Negative Result (Yellow/Colorless): Validates complete coupling. Proceed to Step 6.

    • Positive Result (Blue): Indicates incomplete coupling. Do not proceed to cleavage. Repeat steps 2–4.

  • Cleavage: Proceed to global deprotection and cleavage using a standard cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours.

Workflow N1 Step 1 Resin-Bound Peptide (Free N-term) N3 Step 3 Coupling Reaction (45 min, RT) N1->N3 N2 Step 2 Cocktail: EIPA·HCl + HATU + 7 eq DIPEA N2->N3 Add immediately to avoid hydrolysis N4 Step 4 Kaiser Test Validation N3->N4 N4->N3 If positive (Re-couple) N5 Step 5 Cleavage (TFA/TIS/H2O) & HPLC N4->N5 If negative (Coupling complete)

Fig 2. Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for EIPA incorporation.

References

  • Gallwitz, B. (2010). Glucagon-like peptide-1 analogues for Type 2 diabetes. Expert Opinion on Investigational Drugs, 19(1), 13-25. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. URL:[Link]

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. URL:[Link]

Application

Application Note: Solvothermal Assembly and Activation of Metal-Organic Frameworks Utilizing 3-(2-ethyl-1H-imidazol-1-yl)propanoic Acid Hydrochloride

Prepared By: Senior Application Scientist, Advanced Materials & Therapeutics Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Mechanistic Overview & Synthetic Rationale The rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Advanced Materials & Therapeutics Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Mechanistic Overview & Synthetic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. The ligand 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a highly versatile, bifunctional building block. It features an N-donor (from the imidazole ring) and an O-donor (from the carboxylate group), allowing it to bridge metal centers and form robust, multi-dimensional coordination networks.

Causality in Ligand Design
  • Steric Modulation: The ethyl group at the 2-position of the imidazole ring provides critical steric bulk. This hydrophobicity restricts the rotational freedom of the linker during framework assembly, which directly influences the pore size and the internal chemical environment of the resulting MOF.

  • Application Synergy: Imidazole-carboxylate bifunctional linkers are highly prized for creating robust frameworks (such as TAMOF-1) that excel in the high-resolution separation of volatile organic compounds (VOCs) and chiral molecules [1]. Furthermore, integrating these flexible linkers with biocompatible metal nodes (e.g., Zn²⁺, Mg²⁺, Mn²⁺) facilitates the development of BioMOFs. These specialized MOFs have demonstrated immense potential as drug delivery vehicles, significantly enhancing the solubility and efficacy of active pharmaceutical ingredients (APIs) [2].

  • The Hydrochloride Challenge: Because this ligand is supplied as a hydrochloride salt, it cannot be used directly in typical solvothermal reactions. The excess protons will keep the carboxylate group protonated (as a carboxylic acid) and the imidazole nitrogen protonated, preventing metal coordination. Therefore, a precise, controlled neutralization step is the fundamental prerequisite for successful synthesis.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the synthesis of a Zinc-based MOF (Zn-MOF) using this ligand. Every step is designed as a self-validating system to ensure quality control before proceeding to the next phase.

Protocol 1: Ligand Pre-treatment and Deprotonation

Objective: Neutralize the HCl salt and deprotonate the carboxylic acid to generate the active anionic linker.

  • Dissolution: Suspend 1.0 mmol of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride in 10 mL of N,N-Dimethylformamide (DMF) and 2 mL of deionized water in a 20 mL scintillation vial. Causality: DMF provides excellent solubility for both the organic linker and the subsequent metal nitrates, while water aids in the dissociation of the hydrochloride salt.

  • Neutralization: Dropwise, add exactly 2.0 equivalents (2.0 mmol) of Triethylamine (TEA).

    • Mechanistic Note: The first equivalent neutralizes the HCl, freeing the imidazole nitrogen. The second equivalent deprotonates the propanoic acid arm, yielding the coordination-ready anion.

  • Validation Check: The initially cloudy suspension must transition to a completely transparent solution upon the addition of the second equivalent of TEA. Test the solution with a pH strip; the target pH is strictly 6.5 to 7.0 . If the pH exceeds 7.5, do not proceed, as this will cause immediate precipitation of zinc hydroxide in the next step.

Protocol 2: Solvothermal Assembly

Objective: Induce the thermodynamic self-assembly of the metal-organic network.

  • Metal Addition: Add 1.0 mmol of Zinc Nitrate Hexahydrate ( Zn(NO3​)2​⋅6H2​O ) to the neutralized ligand solution. Stir for 10 minutes until fully dissolved.

  • Thermal Treatment: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours .

    • Causality of Temperature: Temperature dictates whether the kinetic or thermodynamic product forms. As demonstrated in similar Zn(II) isomeric MOF systems, varying the temperature between 110 °C and 130 °C can drastically shift the topology from an interpenetrated network to a self-penetrated supramolecular isomer with entirely different pore volumes [3].

  • Controlled Cooling: Program the oven to cool to room temperature at a slow rate of 5 °C/hour. Causality: Rapid cooling causes kinetic trapping and rapid nucleation, resulting in amorphous powders rather than highly ordered single crystals.

  • Validation Check: Inspect the vial against a light source. The presence of well-defined, faceted crystals (block or needle morphologies) indicates successful MOF formation. An amorphous sludge indicates a failed assembly (likely due to incorrect pH or rapid cooling).

Protocol 3: Post-Synthetic Washing and Activation

Objective: Remove unreacted precursors and evacuate the pores without collapsing the framework.

  • Solvent Exchange: Decant the mother liquor. Wash the crystals three times with fresh DMF. Then, soak the crystals in absolute ethanol for 3 days, replacing the ethanol every 24 hours.

    • Causality: Direct vacuum drying of DMF (high boiling point, high surface tension) generates massive capillary forces that will crush the delicate MOF pores. Exchanging DMF for ethanol (lower surface tension) preserves structural integrity during evacuation.

  • Evacuation: Transfer the ethanol-soaked crystals to a Schlenk flask and apply a dynamic vacuum at 80 °C for 12 hours.

  • Validation Check: Perform Thermogravimetric Analysis (TGA) on a small aliquot. A flat baseline from room temperature up to the framework decomposition temperature (~300 °C) confirms the complete removal of guest solvent molecules. If mass loss is observed below 150 °C, activation is incomplete, and further vacuum drying is required.

Data Presentation & Quality Control

To ensure reproducibility across different batches, the following tables summarize the critical synthetic parameters and the expected characterization metrics for the resulting MOF.

Table 1: Influence of Synthetic Parameters on MOF Assembly
ParameterVariable TestedMechanistic EffectExpected Outcome
Metal Source Zn(NO3​)2​ vs. Cu(NO3​)2​ Alters coordination geometry (Tetrahedral vs. Square Planar/Jahn-Teller).Distinct framework topologies; Cu often yields deeper color and different pore shapes.
Base (Modulator) TEA vs. NaOHTEA acts as a bulky proton scavenger; NaOH increases ionic strength.TEA yields larger, higher-quality single crystals; NaOH often yields microcrystalline powders.
Temperature 90 °C vs. 130 °CShifts equilibrium from kinetic to thermodynamic control.90 °C favors kinetically trapped interpenetrated structures; 130 °C favors stable open frameworks [3].
Table 2: Required Characterization Metrics for Batch Release
Analytical TechniquePurpose of AnalysisAcceptance Criteria (Self-Validation)
Powder X-Ray Diffraction (PXRD) Verify phase purity and crystallinity.Sharp, high-intensity peaks matching the simulated single-crystal structure. No broad amorphous halos.
Thermogravimetric Analysis (TGA) Confirm complete activation and thermal stability.< 2% mass loss below 250 °C; sharp decomposition curve > 300 °C.
N2​ Adsorption (BET) Quantify permanent porosity and surface area.Type I isotherm (microporous); BET surface area > 800 m2/g .

Visualizations of Workflows and Mechanisms

MOF_Synthesis LIG Ligand (HCl Salt) 3-(2-ethyl-1H-imidazol-1-yl) propanoic acid NEUT Neutralization (TEA Addition) LIG->NEUT MIX Metal Salt Addition NEUT->MIX SOLV Solvothermal Synthesis MIX->SOLV WASH Solvent Exchange SOLV->WASH ACT Vacuum Activation WASH->ACT MOF Activated MOF Framework ACT->MOF

Workflow for the preparation and activation of MOFs using the hydrochloride ligand.

MOF_Application cluster_0 Controlled Release Mechanism MOF Activated MOF Matrix LOAD Guest Loading (API/VOC) MOF->LOAD HOST Host-Guest Complex LOAD->HOST STIM Stimulus Trigger (pH / Temperature) HOST->STIM In Vivo / In Situ REL Guest Release STIM->REL TARGET Target Action (Therapeutic / Separation) REL->TARGET

Mechanistic pathway of the synthesized MOF in controlled guest release applications.

References

  • González-Galán, C., et al. "Separation of Volatile Organic Compounds in TAMOF-1." ACS Applied Materials & Interfaces, vol. 14, no. 27, 2022, pp. 30772–30785. URL: [Link]]

  • André, V., et al. "Mg- and Mn-MOFs Boost the Antibiotic Activity of Nalidixic Acid." ACS Applied Bio Materials, vol. 2, no. 6, 2019, pp. 2347–2354. URL: [Link]]

  • Ju, H., et al. "Temperature-Dependent Supramolecular Isomeric Zn(II)-Metal–Organic Frameworks and Their Guest Exchange." Crystal Growth & Design, vol. 20, no. 7, 2020, pp. 4503–4511. URL: [Link]]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Welcome to the Application Scientist Support Portal. This guide addresses the most common bottlenecks, yield-loss points, and mechanistic troubleshooting steps for synthesizing 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide addresses the most common bottlenecks, yield-loss points, and mechanistic troubleshooting steps for synthesizing 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride.

FAQ & Troubleshooting Guide

Phase 1: The Aza-Michael Addition (C-N Bond Formation)

Q: Why is my yield consistently below 30% when I react 2-ethylimidazole directly with acrylic acid? A: Direct reaction with acrylic acid is a classic pitfall. The basicity of the imidazole nitrogen (pKa ~7.3) causes an immediate acid-base reaction with acrylic acid, forming an unreactive imidazolium acrylate salt. This protonation quenches the nucleophilic lone pair required to attack the β -carbon of the Michael acceptor. Additionally, acrylic acid is highly susceptible to radical polymerization upon heating. Field-Proven Insight: Switch your Michael acceptor to an ester, such as ethyl acrylate . Esters maintain a neutral reaction environment, preserving the nucleophilicity of the imidazole. Literature confirms that Aza-Michael additions of imidazoles proceed efficiently (62–96% yield) with acrylate esters, whereas free acrylic acid fails to produce meaningful yields[1].

Q: Does the alkylation of 2-ethylimidazole produce a mixture of regioisomers? Do I need to separate N1 and N3 products? A: No separation is required. Unlike 4-substituted imidazoles (e.g., 4-methylimidazole), which yield a difficult-to-separate mixture of 4-substituted and 5-substituted alkylation products, 2-ethylimidazole is symmetric about the C2 position. Due to rapid tautomerization, alkylation at the N1 or N3 position yields the exact same molecule: ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate. This structural symmetry inherently protects your yield from regioisomeric dilution.

Q: How can I drive the Aza-Michael addition to completion without degrading the ethyl acrylate? A: Perform the reaction neat (solvent-free) or in a highly concentrated polar medium. Using a slight excess of ethyl acrylate (1.2 to 1.5 equivalents) acts as both reactant and solvent. To prevent the ethyl acrylate from polymerizing at the required reaction temperature (60–70 °C), add a radical inhibitor such as MEHQ (hydroquinone monomethyl ether) or BHT (butylated hydroxytoluene) at 100 ppm. The use of basic catalysts or ionic liquids can also significantly accelerate the reaction[2].

Phase 2: Hydrolysis & Salt Formation

Q: I am losing over 50% of my product during the extraction of the free acid after basic hydrolysis. How do I recover it? A: You are losing product because you are trying to isolate a zwitterion. If you hydrolyze the ester using NaOH, neutralizing the mixture forms the free 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid. This molecule contains both a basic imidazole ring and an acidic carboxylate group, making it a highly water-soluble zwitterion at its isoelectric point. It will not partition into organic solvents like ethyl acetate or dichloromethane. Field-Proven Insight (The "One-Pot" Hack): Abandon basic hydrolysis. Instead, subject the intermediate ester to acidic hydrolysis using refluxing 6 M HCl. This elegantly accomplishes two steps simultaneously: it hydrolyzes the ethyl ester to the carboxylic acid and protonates the imidazole ring to form the target hydrochloride salt. Because the product is a stable salt, you simply evaporate the aqueous solvent to dryness to achieve near-quantitative isolation.

Q: How do I remove the residual water and excess HCl to get a crisp, crystalline powder? A: Water is the enemy of hydrochloride salt crystallization. After rotary evaporation of the 6 M HCl, the crude product will likely be a thick, hygroscopic syrup. To break this, perform an azeotropic distillation . Add toluene to the syrup and evaporate it under a vacuum; the toluene will aggressively carry away the residual hydrogen-bonded water. Repeat this 2–3 times until a solid white mass persists. Finally, recrystallize from hot ethanol/acetone.

Quantitative Data: Yield Optimization Summary

The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating the superiority of the optimized protocol.

Reaction ParameterTraditional RouteOptimized RouteCausality / Scientific RationaleExpected Yield
Michael Acceptor Acrylic AcidEthyl AcrylateEsters prevent imidazole protonation and avoid radical polymerization.25% vs. >90%
Reaction Medium Methanol (Dilute)Neat (Solvent-Free)High concentration increases collision frequency for the bimolecular Aza-Michael addition.60% vs. 95%
Hydrolysis Method NaOH, then neutralize6 M HCl (Reflux)Acidic hydrolysis avoids zwitterion formation and directly yields the HCl salt.40% vs. 98%
Drying Method Vacuum OvenAzeotropic TolueneToluene aggressively strips hydrogen-bonded water, enabling rapid crystallization.Gummy vs. Crystalline

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Solvent-Free Aza-Michael Addition

  • Charge a round-bottom flask with 2-ethylimidazole (1.0 eq, 100 mmol, 9.61 g).

  • Add ethyl acrylate (1.3 eq, 130 mmol, 13.0 g) containing 100 ppm MEHQ inhibitor.

  • Heat the neat mixture to 65 °C under a nitrogen atmosphere with vigorous stirring for 12 hours.

  • Validation Check: Analyze via TLC (DCM:MeOH 9:1). The 2-ethylimidazole spot (stains with iodine) should be completely consumed.

  • Remove excess ethyl acrylate under reduced pressure to yield crude ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate as a pale yellow oil.

Step 2: One-Pot Acidic Hydrolysis & Salt Formation

  • To the crude ester, add 6 M aqueous HCl (5.0 eq, 500 mmol, ~83 mL).

  • Attach a reflux condenser and heat the solution to 100 °C for 4 hours.

  • Validation Check: Analyze via LC-MS or NMR. The ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) must be completely absent.

  • Cool to room temperature and concentrate the solution to a thick syrup using a rotary evaporator (bath temp 50 °C).

Step 3: Azeotropic Drying & Crystallization

  • Add 50 mL of toluene to the syrup and evaporate to dryness under reduced pressure. Repeat this process twice.

  • Validation Check: The residue must transform from a syrup into a crude, off-white solid. If it remains syrupy, repeat the toluene co-evaporation.

  • Dissolve the solid in a minimum amount of boiling absolute ethanol (~20 mL).

  • Slowly add hot acetone dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by cooling to 4 °C overnight.

  • Filter the resulting white crystals, wash with cold acetone, and dry in a vacuum oven at 45 °C.

Visualizations

Mechanism R1 2-Ethylimidazole (Nucleophile) TS Transition State (C-N Bond Formation) R1->TS N-attack on β-carbon R2 Ethyl Acrylate (Michael Acceptor) R2->TS P1 Enolate Intermediate TS->P1 P2 Aza-Michael Adduct P1->P2 Proton Transfer

Aza-Michael addition mechanism of 2-ethylimidazole to ethyl acrylate.

Workflow N1 2-Ethylimidazole + Ethyl Acrylate N2 Aza-Michael Addition (Neat, 65°C, 12h) N1->N2 N3 Intermediate: Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate N2->N3 N4 Acidic Hydrolysis (6M HCl, Reflux, 4h) N3->N4 N5 Evaporation & Azeotropic Drying (Toluene) N4->N5 N6 Crystallization (EtOH/Acetone) N5->N6 N7 Final Product: Target HCl Salt N6->N7

Optimized one-pot hydrolysis and salt formation workflow.

References

  • Title: Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Source: PubMed / Biotechnology Letters URL: [Link]

  • Title: Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds and Synthesis of β-Amino Alcohols via Nucleophilic Ring Opening of Epoxides Using Copper(II) Acetylacetonate (Cu(acac)2) Immobilized in Ionic Liquids. Source: ACS Publications / Industrial & Engineering Chemistry Research URL: [Link]

Sources

Optimization

Troubleshooting solubility issues of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride in non-polar solvents

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride in non-polar organic solvents.

Section 1: Mechanistic FAQ (The "Why")

Q1: Why is my compound completely insoluble in solvents like dichloromethane (DCM), toluene, or hexane? A1: The insolubility is driven by thermodynamic and electrostatic barriers. As a hydrochloride salt, 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid exists as a charged imidazolium cation and a chloride anion. Pharmaceutical salts possess exceptionally high crystal lattice energies ()[1]. Non-polar solvents have low dielectric constants (ε < 5) and lack the permanent dipoles required to solvate and stabilize these dissociated ions ()[2]. Furthermore, the propanoic acid moiety introduces extensive intermolecular hydrogen bonding, further stabilizing the solid crystal lattice against non-polar solvation ()[3].

Q2: I tried standard free-basing with sodium bicarbonate and extracting with DCM, but my compound stayed in the aqueous layer. Why? A2: This is a classic amphoteric trap. 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid contains both a basic imidazole ring (pKa ~7.2) and an acidic carboxylic acid (pKa ~4.5). When you add base to neutralize the imidazolium hydrochloride, you simultaneously deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt. Even at its isoelectric point (pH ~5.8), the molecule exists as a highly polar zwitterion. Standard free-basing protocols ()[4] fail here because the molecule never achieves a fully neutral, lipophilic state.

ZwitterionTrap LowPH Low pH (< 4) Cationic Form (Water Soluble) MidPH Isoelectric pH (~5.8) Zwitterion Form (Insoluble in Organics) LowPH->MidPH Add Base HighPH High pH (> 8) Anionic Form (Water Soluble) MidPH->HighPH Add Excess Base

Fig 1. pH-dependent speciation of the compound preventing direct non-polar extraction.

Section 2: Troubleshooting Workflows (The "How")

Q3: How can I solubilize this compound without permanently altering its chemical structure? A3: If your downstream application can tolerate a small amount of polar solvent, Co-Solvent Blending is the optimal non-destructive method. By introducing 5-10% of a polar protic solvent (like methanol) into your non-polar base, you provide localized hydrogen bonding to overcome the lattice energy while maintaining bulk non-polar properties.

Q4: My assay is strictly sensitive to polar solvents. How do I force this into pure hexane or toluene? A4: You must eliminate the zwitterionic potential. This requires a two-step structural modification: Esterification followed by Free-Basing . By converting the carboxylic acid into an ethyl ester, you remove the acidic proton. Subsequent neutralization of the imidazole ring yields a completely uncharged, highly lipophilic molecule that readily dissolves in extreme non-polar solvents.

SolubilityWorkflow Start Compound Insoluble in Non-Polar Solvent Q1 Can the assay tolerate polar co-solvents? Start->Q1 CoSolv Use Binary Mixture (e.g., DCM/MeOH) Q1->CoSolv Yes Q2 Can the compound be chemically modified? Q1->Q2 No Deriv 1. Esterification 2. Free-Basing Q2->Deriv Yes Fail Solubilization in pure non-polar solvent impossible Q2->Fail No

Fig 2. Decision tree for troubleshooting amphoteric imidazole salt solubility.

Section 3: Quantitative Data & Solvent Selection

Table 1: Solvent Dielectric Constants & Predicted Solubilization Efficacy

SolventDielectric Constant (ε)Polarity ClassificationSolubilization of Native HCl SaltSolubilization of Esterified Free Base
Water 80.1Highly PolarExcellentPoor
Methanol 32.7Polar ProticGoodModerate
Dichloromethane 9.1Moderately PolarPoorExcellent
Toluene 2.4Non-PolarInsolubleExcellent
Hexane 1.9Non-PolarInsolubleGood

Table 2: Troubleshooting Strategy Comparison

StrategyMechanism of ActionAdvantagesDisadvantages
Co-Solvent Blending Disrupts lattice energy via protic hydrogen bonding.Fast, requires no chemical modification.May interfere with downstream assays sensitive to alcohols.
Esterification + Free-Basing Masks the zwitterion, neutralizing all charges.Achieves true non-polar solubility (e.g., in hexane).Permanently alters the chemical structure (prodrug form).

Section 4: Validated Experimental Protocols

Protocol 1: Co-Solvent Solubilization (Non-Destructive)

Objective: Solubilize the HCl salt in a predominantly non-polar system without chemical alteration. Causality: Non-polar solvents lack the dielectric constant to separate the imidazolium and chloride ions. By introducing a small volume of a polar protic solvent, you provide localized hydrogen bonding to solvate the crystal lattice while maintaining a bulk non-polar environment.

  • Weighing: Transfer 10 mg of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride into a clean, dry glass vial.

  • Primary Dispersion: Add 900 µL of the target non-polar solvent (e.g., Dichloromethane). The compound will remain as a cloudy suspension.

  • Co-Solvent Titration: Dropwise, add up to 100 µL of anhydrous Methanol (MeOH) while vortexing continuously.

  • Self-Validating Step: Observe the solution against a light source. The transition from a turbid suspension to an optically clear solution indicates successful thermodynamic dissolution. If turbidity persists, the lattice energy has not been overcome; gently warm to 35°C, but do not exceed the boiling point of DCM (39.6°C).

Protocol 2: Esterification & Free-Basing (Structural Modification)

Objective: Mask the amphoteric nature of the molecule to achieve absolute solubility in extreme non-polar solvents (e.g., Hexane, Toluene). Causality: The native molecule forms a highly polar zwitterion at neutral pH. Esterifying the carboxylic acid removes the acidic proton, preventing carboxylate formation. Subsequent free-basing of the imidazole yields a completely neutral, highly lipophilic molecule.

  • Esterification: Suspend 50 mg of the HCl salt in 5 mL of anhydrous ethanol containing a catalytic amount of concentrated sulfuric acid (1 drop). Reflux for 4 hours to form the ethyl ester hydrochloride.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess ethanol.

  • Free-Basing: Resuspend the crude ester in 5 mL of deionized water. Slowly add saturated Sodium Bicarbonate ( NaHCO3​ ) until the aqueous phase reaches pH 8.0. (Causality: This neutralizes the imidazolium ion without risking base-catalyzed hydrolysis of the newly formed ester).

  • Extraction: Add 5 mL of Hexane or Toluene. Invert gently for 2 minutes to partition the neutral ethyl ester into the organic phase. Allow the layers to separate.

  • Self-Validating Step: Spot the upper organic layer on a Silica TLC plate. A high Retention factor ( Rf​>0.6 ) in a non-polar mobile phase (e.g., 100% DCM) confirms the successful isolation of the lipophilic free-base ester.

References

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Freebase (chemistry) Source: Wikidoc URL:[Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Welcome to the Technical Support Center for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the long-term storage and stability of this compound. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your valuable research materials.

Introduction: Understanding the Molecule's Vulnerabilities

3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a molecule possessing two key structural features that dictate its stability profile: an N-substituted imidazole ring and a propanoic acid moiety, present as a hydrochloride salt. The imidazole ring, while aromatic, is susceptible to specific modes of degradation, and the hydrochloride salt form introduces considerations of hygroscopicity. Understanding these inherent vulnerabilities is the first step in designing effective storage and handling protocols.

The primary degradation pathways of concern for this molecule are:

  • Oxidative Degradation: The electron-rich imidazole ring can be susceptible to oxidation, potentially leading to ring-opening and the formation of various byproducts.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly in the UV spectrum, which can trigger a cascade of degradation reactions.

  • Hydrolysis: While the propanoic acid group is generally stable, the overall stability can be influenced by moisture, especially given the hygroscopic nature of the hydrochloride salt.

This guide will delve into each of these areas, providing actionable advice to mitigate degradation and ensure the long-term viability of your samples.

Frequently Asked Questions (FAQs)

Q1: My solid 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride has started to clump and turn a yellowish-brown color. What is happening?

A1: This is a classic sign of moisture absorption and potential degradation. As a hydrochloride salt, the compound is likely hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed moisture can lead to physical changes like clumping and discoloration.[1][2][] The color change may indicate the initial stages of oxidative or photodegradation, which can be accelerated by the presence of water. It is crucial to handle and store the compound in a low-humidity environment.

Q2: What are the ideal long-term storage conditions for solid 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and in a controlled, low-humidity environment. For highly hygroscopic active pharmaceutical ingredients (APIs), storage at a relative humidity of less than 40% is often recommended.[1][] The use of desiccants is strongly advised. Storage in a refrigerator or freezer (typically 2-8°C or -20°C) can further slow down potential degradation reactions.

Q3: I need to prepare a stock solution of the compound. What precautions should I take?

A3: When preparing stock solutions, it is advisable to use a deoxygenated solvent to minimize the risk of oxidative degradation. For long-term storage of solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C and protect them from light by using amber vials or by wrapping the vials in aluminum foil.

Q4: What are the likely degradation products I should be looking for in my analysis?

A4: Based on the structure and known degradation pathways of similar imidazole derivatives, potential degradation products could include:

  • Oxidation Products: Opening of the imidazole ring can lead to the formation of smaller molecules like N-substituted amides and carboxylic acids.[4]

  • Photodegradation Products: Exposure to light can result in a variety of complex rearrangements and adducts of the imidazole ring.[5][6]

  • Hydrolysis Products: While less likely for the carboxylic acid itself, moisture can facilitate other degradation pathways.

It is recommended to perform a forced degradation study to identify the specific degradation products for this molecule under your experimental conditions.

Troubleshooting Guide

Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Inconsistent analytical results (e.g., varying peak areas in HPLC). Sample degradation due to improper storage or handling. Hygroscopicity leading to inaccurate weighing.1. Verify Storage Conditions: Ensure the solid is stored in a desiccated, dark environment. 2. Control Weighing Environment: Weigh the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). 3. Prepare Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. 4. Check for Degradants: Analyze an aged sample against a freshly opened one using a stability-indicating HPLC method to check for the presence of degradation peaks.
Appearance of new, unexpected peaks in chromatograms over time. Chemical degradation of the compound.1. Characterize New Peaks: Use LC-MS to obtain the mass of the new peaks to help identify potential degradation products.[7][8] 2. Review Storage of Solutions: Ensure stock solutions are stored properly (frozen, protected from light, aliquoted). 3. Perform Forced Degradation: Intentionally degrade a sample under stress conditions (acid, base, oxidation, light, heat) to see if the new peaks match any of the resulting degradation products. This will help confirm the degradation pathway.[9][10][11]
Physical changes in the solid material (caking, discoloration). Moisture uptake (hygroscopicity) and subsequent chemical degradation.1. Improve Packaging: Store the compound in a tightly sealed container with a desiccant. For highly sensitive materials, consider packaging under an inert atmosphere (e.g., argon or nitrogen).[12] 2. Controlled Environment: Handle the material in a glove box or a room with controlled humidity. 3. Re-qualification: If significant physical changes are observed, it is advisable to re-qualify the material to assess its purity and potency before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To intentionally degrade 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride under various stress conditions to understand its degradation pathways.

Materials:

  • 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable LC-MS method to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a starting point for developing a stability-indicating HPLC method for the analysis of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride and its degradation products.

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for the amine-containing molecule and is MS-compatible.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.A gradient elution is recommended to ensure separation of the polar parent compound from potentially less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CHelps to ensure reproducible retention times.
Detection PDA/UV at 210 nm and 254 nm. MS detection for peak identification.210 nm is a general wavelength for compounds with limited chromophores. 254 nm can also be monitored. MS is crucial for identifying unknown degradation products.[4][13]
Injection Volume 10 µLA typical injection volume.

Note: This is a starting method and may require optimization for your specific application and to achieve adequate separation of all degradation products.

Visualization of Degradation Pathways and Prevention

Logical Workflow for Long-Term Storage

G cluster_storage Long-Term Storage Protocol cluster_handling Sample Handling A Receive Compound B Store in Tightly Sealed Amber Glass Vial A->B F Equilibrate to Room Temperature in Desiccator A->F For Use C Place in Secondary Container with Desiccant B->C D Store at Controlled Low Temperature (2-8°C) C->D E Maintain Low Humidity (<40% RH) C->E G Handle in Low Humidity Environment (Glove Box) F->G H Weigh Quickly G->H I Reseal Tightly and Return to Storage H->I DegradationPathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 3-(2-ethyl-1H-imidazol-1-yl) propanoic acid hydrochloride Oxidation_Products Imidazole Ring-Opened Products (e.g., N-substituted amides, acids) Parent->Oxidation_Products O₂, H₂O₂ Photo_Products Complex Rearrangement Products and Adducts Parent->Photo_Products Light (UV/Visible)

Caption: Simplified potential degradation pathways for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride.

References

  • Benchchem. (n.d.). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
  • Pharma Excipients. (2022, June 21).
  • Pharma Growth Hub. (2024, March 7). How to solve the caking of API in the drug storage process?.
  • Journal of Materials Chemistry A. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Royal Society of Chemistry.
  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • TSI Journals. (2014, January 26). PHOTOSENSITIZED REACTION OF IMIDAZOLE.
  • Pharmaceutical Outsourcing. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Journal of Drug Delivery and Therapeutics. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • BioPharm International. (2026, March 22).
  • Pharmaceutical Technology. (n.d.).
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
  • Water Research. (2022, November 1). Efficient degradation of alkyl imidazole ionic liquids in simulated sunlight irradiated periodate system: Kinetics, reaction mechanisms, and toxicity evolution.
  • Journal of Pharmaceutical Sciences. (2019, October 15).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Journal of Drug Delivery and Therapeutics. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS.
  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide.
  • U.S. Food and Drug Administration. (2014, November 7). Expiration Dating and Stability Testing for Human Drug Products.
  • International Journal of Pharmaceutical Sciences and Research. (2014, March 20). Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Validation of 3-(1H-Imidazol-5-YL)propan-1-amine HCl.
  • European Medicines Agency. (2006). Stability Testing of Biotechnological/Biological Products.
  • International Journal of Pharmaceutical Research and Applications. (2025, December 10).
  • Journal of Young Pharmacists. (n.d.). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride.
  • Molecules. (2026, March 1).
  • Pharmacia. (2020, May 13).
  • European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
  • World Health Organiz
  • International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Tokyo Chemical Industry. (n.d.). 3-(1H-Imidazol-5-yl)propanoic Acid.

Sources

Optimization

Dealing with hygroscopicity in 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride salts

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that managing moisture is one of the most critical challenges in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that managing moisture is one of the most critical challenges in drug development. This guide provides field-proven troubleshooting strategies, analytical protocols, and mechanistic insights specifically tailored for handling 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride salts.

Section 1: Mechanistic FAQ — Understanding the Hygroscopicity

Q: Why does 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride rapidly absorb moisture, often turning into a sticky mass on the benchtop?

A: The extreme hygroscopicity of this specific molecule is driven by a "perfect storm" of molecular interactions. The parent compound is an ampholyte featuring an imidazole ring and a terminal propanoic acid group. When formulated as a hydrochloride salt to enhance aqueous solubility, the N3 nitrogen of the imidazole ring is protonated.

The resulting chloride counterion ( Cl− ) has a high charge density. Instead of forming a stable, closed internal hydrogen-bonding network, the highly electronegative chloride ion strongly interacts with atmospheric water vapor. This phenomenon is well-documented; while hydrochloride salts are essential for the solubility of poorly soluble basic drugs, they are fundamentally responsible for the hygroscopicity of the resulting solid form[1]. The synergistic polarity of the protonated imidazole, the chloride ion, and the carboxylic acid dramatically lowers the Critical Relative Humidity (CRH), leading to deliquescence (the solid dissolving in its own absorbed moisture).

Section 2: Analytical Troubleshooting — Quantifying Moisture Uptake

Q: How do we accurately quantify the moisture uptake and establish safe handling limits for this salt?

A: Traditional loss-on-drying (LOD) or Karl Fischer titration only provides a static snapshot of water content. To establish dynamic handling limits, Dynamic Vapor Sorption (DVS) is the industry gold standard[2]. DVS provides a self-validating system by continuously measuring mass changes against controlled humidity, allowing you to pinpoint the exact RH at which the crystal lattice fails.

Standard Operating Procedure: DVS Isotherm Generation
  • Sample Preparation: Accurately weigh 10–20 mg of the 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid HCl salt into the DVS microbalance quartz pan.

  • Initial Drying Phase: Expose the sample to 0% RH at 25°C using a dry nitrogen carrier gas. Maintain this state until the mass change rate ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. This establishes the true anhydrous baseline mass.

  • Sorption Cycle: Incrementally increase the relative humidity in 10% steps from 0% to 90% RH. Crucial Causality Step: Do not advance to the next humidity step until equilibrium is reached ( dm/dt<0.002% /min). This ensures you are measuring bulk absorption into the lattice, not just rapid surface adsorption[3].

  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements, again waiting for equilibrium at each step.

  • Data Interpretation: Plot the sorption/desorption isotherm. A gap (hysteresis) between the sorption and desorption curves indicates hydrate formation, while a continuous exponential curve indicates deliquescence.

Data Presentation: Ph. Eur. Hygroscopicity Classification (Based on DVS mass increase at 80% RH, 25°C)

ClassificationMass Increase ( Δm )Handling Implication for Imidazole HCl Salts
Non-hygroscopic Δm<0.2% Standard ambient handling acceptable.
Slightly hygroscopic 0.2%≤Δm<2.0% Store in tightly sealed containers.
Moderately hygroscopic 2.0%≤Δm<15.0% Requires controlled room humidity (RH < 40%).
Very hygroscopic Δm≥15.0% (Expected for this API) Requires glovebox handling.
Deliquescent Absorbs sufficient water to form a liquidStrict inert atmosphere; requires salt engineering.

Section 3: Environmental Control & Handling Workflow

Q: What is the optimal workflow for weighing and storing this compound without compromising its integrity?

A: Because the chloride salt of this imidazole derivative is highly likely to fall into the "Very Hygroscopic" or "Deliquescent" category, ambient benchtop handling will immediately compromise the batch. You must implement an unbroken chain of environmental control.

HandlingWorkflow N1 Receive API-HCl (Sealed Container) N2 Transfer to Inert Glovebox (Argon/N2, RH < 5%) N1->N2 N3 Equilibrate to Room Temp (Prevent Condensation) N2->N3 N4 Weigh via Analytical Balance (Inside Glovebox) N3->N4 N5 Seal in Alu/Alu Blister (Moisture Barrier) N4->N5 N6 Store in Desiccator (with Silica/Drierite) N5->N6

Step-by-step environmental control workflow for handling highly hygroscopic API salts.

Section 4: Formulation Compatibility and Salt Engineering

Q: Our solid-state formulation using this HCl salt is failing stability testing, and the presence of magnesium stearate seems to accelerate the moisture uptake. Why is this happening, and how do we fix it?

A: You are observing a classic excipient-induced disproportionation reaction. 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid is a weak base. When its hydrochloride salt is blended with an alkaline metallic stearate (like Magnesium Stearate), the micro-environmental moisture triggers an acid-base reaction. The proton transfers from the imidazole ring to the stearate, yielding the free base of your API, stearic acid, and Magnesium Chloride ( MgCl2​ )[4].

The causality of your failure is the MgCl2​ . Magnesium chloride is exceptionally deliquescent. Once formed, it acts as a moisture scavenger, exponentially accelerating water uptake and destroying the formulation's integrity[4].

Troubleshooting Solutions:

  • Excipient Swap: Immediately replace Magnesium Stearate with a non-alkaline lubricant, such as Sodium Stearyl Fumarate (PRUV), which does not induce disproportionation.

  • Salt Engineering: If the baseline hygroscopicity of the HCl salt remains too high even without MgSt, you must engineer a new solid form. Replacing the chloride ion with a larger, less electronegative counterion (e.g., sulfate, mesylate) or forming a co-crystal (e.g., with sulfosalicylic acid) can shield the hydrogen-bonding sites and drastically reduce moisture uptake without sacrificing all solubility[5].

Disproportionation API API-HCl Salt + Moisture (Weak Base) Reaction Micro-environmental Disproportionation API->Reaction Solution Alternative Strategy: Use Sodium Stearyl Fumarate API->Solution MgSt Magnesium Stearate (Alkaline Lubricant) MgSt->Reaction MgCl2 MgCl2 Byproduct (Highly Deliquescent) Reaction->MgCl2 Failure Runaway Moisture Uptake & Formulation Failure MgCl2->Failure Stable Stable Formulation (No Disproportionation) Solution->Stable

Mechanism of excipient-induced disproportionation and formulation troubleshooting.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: PMC - NIH URL
  • Title: DVS Application Note 101 Source: Jenck URL
  • Title: Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations Source: ACS Publications URL
  • Title: Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis Source: TA Instruments URL
  • Title: ON IMPROVING THE HYGROSCOPIC STABILITY OF PALMATINE CHLORIDE WITH CRYSTALLINE PALMATINE SULFOSALICYATE PHARMACEUTICAL SALT Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern Validation for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Platform Comparison & Methodological Guide Executive Summary The structural validation of small polar molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Platform Comparison & Methodological Guide

Executive Summary

The structural validation of small polar molecules, such as 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride , is a critical bottleneck in drug development and metabolomics. This compound—characterized by an N-alkylated imidazole core and a carboxylic acid tail—requires precise collision energy (CE) tuning to map its fragmentation pathways accurately.

This guide provides a mechanistic rationale for the molecule's gas-phase dissociation, objectively compares the performance of leading mass spectrometry platforms (Q-TOF, Orbitrap, and Triple Quadrupole), and outlines a self-validating experimental protocol designed to ensure uncompromising data integrity.

Mechanistic Profiling & Fragmentation Causality

When dissolved in an acidic LC mobile phase (e.g., 0.1% formic acid), the hydrochloride salt of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid dissociates completely. The basic imidazole nitrogen (pKa ~7) readily accepts a proton, yielding a highly abundant [M+H]+ precursor ion at m/z 169.0977 (Elemental formula: C8H13N2O2+).

Understanding the causality behind its fragmentation requires analyzing the energetic thresholds of its functional groups[1]:

  • Low Collision Energy (15 eV) - Carboxylic Acid Cleavage: The propanoic acid tail is the most labile moiety. Initial excitation drives charge-remote fragmentation, resulting in the neutral loss of water (-18.0106 Da) to form m/z 151.0871, or the loss of formic acid (-46.0055 Da) to form m/z 123.0922.

  • Medium Collision Energy (30 eV) - Side-Chain Scission: As internal energy increases, the C-N bond linking the propanoic acid chain to the imidazole ring cleaves. The loss of an acrylic acid neutral fragment (-72.0211 Da) shifts the charge entirely to the 2-ethylimidazole core, yielding an intense product ion at m/z 97.0766. This side-chain cleavage is a well-documented hallmark of imidazole propionic acid derivatives[2].

  • High Collision Energy (45 eV) - Aromatic Ring Fracture: The highly stable aromatic imidazole ring requires significant kinetic energy to fracture. At high CE, the ring opens, typically expelling hydrogen cyanide (HCN, -27.0109 Da) or forming smaller hydrocarbon/nitrogen clusters such as m/z 69.0453 and m/z 42.0344[3].

Platform Comparison Guide: Q-TOF vs. Orbitrap vs. QqQ

Selecting the correct mass analyzer is critical for validating these fragmentation pathways. Below is an objective comparison of how different platforms handle the structural elucidation and downstream quantification of this molecule.

Quadrupole Time-of-Flight (Q-TOF)
  • Mechanism: Utilizes beam-type Collision-Induced Dissociation (CID).

  • Performance: Delivers excellent isotopic fidelity and rapid scan speeds (up to 50 Hz), making it ideal for untargeted analysis and generating clean, easily interpretable MS/MS spectra.

  • Verdict: The gold standard for initial fragmentation pattern validation and structural elucidation.

Orbitrap (e.g., Q-Exactive)
  • Mechanism: Utilizes Higher-energy C-trap Dissociation (HCD).

  • Performance: Offers ultra-high resolving power (up to 240,000+ FWHM), which is unparalleled for separating isobaric interferences in complex biological matrices. However, HCD cells often impart slightly more internal excitation energy than Q-TOF CID at the same nominal voltage. Consequently, Orbitrap collision energies must typically be adjusted downward by a few eV to replicate Q-TOF fragmentation profiles[4].

  • Verdict: Best for complex matrix analysis where ultra-high mass accuracy is required to distinguish the m/z 97.0766 fragment from background noise.

Triple Quadrupole (QqQ)
  • Mechanism: Utilizes CID in Q2 but lacks high-resolution mass analysis.

  • Performance: While it cannot provide sub-5 ppm mass accuracy, its electron multiplier detectors offer up to 5–6 orders of linear dynamic range, overcoming the space-charge limitations inherent to Orbitrap ion traps[5].

  • Verdict: The ultimate choice for high-throughput, routine Multiple Reaction Monitoring (MRM) quantification after the fragmentation pattern has been validated by HRMS.

Table 1: Platform Performance Summary
FeatureQ-TOF (HRMS)Orbitrap (HRMS)Triple Quadrupole (QqQ)
Fragmentation Cell CID (Beam-type)HCD (Beam-type)CID (Beam-type)
Mass Resolution 30,000 - 80,00070,000 - 240,000+Unit (~0.7 Da FWHM)
Dynamic Range ~4 orders of magnitude~3.5 orders of magnitude5-6 orders of magnitude
Primary Use Case Isotopic fidelity, Pathway mappingIsobaric resolution, Complex matricesTargeted MRM quantitation

Self-Validating Experimental Protocol (LC-HRMS)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates real-time mass calibration, blank subtraction, and energy stepping to eliminate false positives and confirm fragment causality.

Step 1: System Suitability & Blank Subtraction
  • Prepare a blank solution of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Inject the blank prior to the analyte to establish a baseline and confirm the absolute absence of m/z 169.0977 carryover in the system.

Step 2: Chromatographic Separation
  • Column Selection: Use a Polar-Embedded C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid is highly polar; standard C18 will result in poor retention (low k'), causing the analyte to co-elute with ion-suppressing void volume salts.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B to 60% B over 5 minutes at a flow rate of 0.3 mL/min.

Step 3: Internal Mass Calibration (Lock-Mass)
  • Continuously infuse a reference standard (e.g., Leucine Enkephalin, m/z 556.2771) into the ESI source via a secondary sprayer.

  • The data system will use this known mass to dynamically correct for time-of-flight thermal drift, ensuring mass accuracy remains strictly below 5 ppm.

Step 4: Data-Dependent MS/MS with Energy Stepping
  • Isolate the precursor ion (m/z 169.0977) in Q1 with a narrow 1.0 Da window.

  • Energy Stepping: Program the collision cell to rapidly cycle through three distinct collision energies (15 eV, 30 eV, and 45 eV) during a single MS/MS scan.

  • Causality: This ensures that both fragile fragments (water loss) and recalcitrant fragments (imidazole ring cleavage) are captured simultaneously, providing a holistic, self-consistent fragmentation map without requiring multiple injections.

Quantitative Data Presentation

Table 2: Validated HRMS Fragmentation Pattern

Precursor Ion: [M+H]+ m/z 169.0977

Fragment AssignmentElemental FormulaTheoretical m/zNeutral LossOptimal CE
[M+H - H2O]+C8H11N2O+151.087118.0106 DaLow (15 eV)
[M+H - HCOOH]+C7H11N2+123.092246.0055 DaLow (15 eV)
[2-ethylimidazole+H]+C5H9N2+97.076672.0211 DaMedium (30 eV)
[imidazole+H]+C3H5N2+69.0453100.0524 DaHigh (45 eV)
Ring CleavageC2H4N+42.0344127.0633 DaHigh (45 eV)

Workflow Visualization

Below is the logical workflow for the self-validating MS/MS fragmentation pathway mapping.

MS_Workflow Precursor Precursor Ion Selection [M+H]+ m/z 169.0977 CID Collision Cell Activation (Energy Stepping: 15-45 eV) Precursor->CID Q1 Isolation (1.0 Da window) Frag1 Loss of H2O m/z 151.0871 CID->Frag1 -18 Da (Low CE) Frag2 Loss of HCOOH m/z 123.0922 CID->Frag2 -46 Da (Low CE) Frag3 Loss of Propanoic Acid m/z 97.0766 CID->Frag3 -72 Da (Med CE) Frag4 Imidazole Ring Cleavage m/z 69.0453 CID->Frag4 -100 Da (High CE) DataAnalysis High-Resolution Mass Annotation Mass Error < 5 ppm Frag1->DataAnalysis Frag2->DataAnalysis Frag3->DataAnalysis Frag4->DataAnalysis

Caption: Workflow diagram illustrating the self-validating HRMS fragmentation pathway for m/z 169.0977.

References

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? - mtak.hu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0sjncW49LTVQSTwAw5mRvZNAPuQbkl883N7tMT6oXGl-E9LLMVQZGDu5fgqXzJRIcXzecyZmgrVng_dPRMWYgT53YjCMUnGDJTubCyv3PPdvgbrrBvZqvcGws4Tbybcdrn2hiILqyCoCZTpmB5MJj_9K_nyfCqUXvGN9UnvdKi2zsf2_nhdn_wcmEmHo=][4]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? - ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXFF3HIc9iXCLPa2Xl7wISKVBYsnkDGYEAUPoBcCLilZLqOBJsCa9bsp5NbNtnz0Tbm7yzNVmsHZ5cIFG3RE-CVKa2ltwK4x6xrw2KIMDXLUcti0698L4AtVju2F5A4XRUhaKhnBg16RNbucf5PEbHZsogsbKkQnEa5UHP8jlCI2YOEW-YuWPZDqHuchyr9eOSK2aNUXEU6Gqh4TsB1Uxp5flKkqPrONUoRHP6rFX_FCtIFvVhjix7F-gDUFh1eocgxAS2bA==][5]

  • Ion fragmentation of small molecules in mass spectrometry - uab.edu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT4P4yDPqDjhD_-7PXxHQZOaYnw0k5KzwO_OyB1eZ3l1MqEV_RH_XwO0GX0iaKKT688fDNsvN-YjsW4G-dUIK13Knqh3v0jsn3jQ2wFMDhBmBVq6dc9HC7P293IrzGTzB9CaIFM5J1rEeJocgkegMPGPUyEyhAe4gUWIdhcg==][1]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium - MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgAGZCK83Uv5AguS34farmSV5NBae8NGD3Ceibchi9laHaE8mlzdCyB4-OkXedLXqRc7hoSEjOMwshQpw_SNoYfV2FN_IxIv5fObfEbb_ycKObBIoM9W9J2yvUrxcOrnS6bw==][3]

  • Metabolic Trajectories Following Contrasting Prudent and Western Diets from Food Provisions: Identifying Robust Biomarkers of Short-Term Changes in Habitual Diet - MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw8Kk7PjHCp8ppP8VGX_pa9NesdtgewruiTSQtYjoMrnpUXb29qU-kpch40DmJ3BVQXDPi7JK9bwRD2scOO-9A8u19x6ySIS_oFgiyS7L5AyUXCVsQca5p89tfE9Kr8V8fgoPX][2]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Executive Summary & Chemical Profile As a Senior Application Scientist, I recognize that the safe and effective handling of specialized biochemical reagents is foundational to reproducible drug development and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I recognize that the safe and effective handling of specialized biochemical reagents is foundational to reproducible drug development and synthetic chemistry. 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a highly versatile building block. The imidazole ring provides excellent coordination capabilities for metal-ligand complexes, while the propanoic acid moiety facilitates downstream esterification and amidation.

It is supplied as a hydrochloride (HCl) salt to maximize aqueous solubility and shelf-life stability. However, this salt formation fundamentally alters its safety profile, transforming a relatively benign organic molecule into a localized irritant upon contact with moisture.

PropertySpecificationOperational Implication
Chemical Class Imidazole-derived organic acid saltActs as both a weak base (imidazole) and an acid (HCl salt).
Physical State Crystalline solid / PowderProne to aerosolization and static cling during transfer.
Hygroscopicity HighMust be stored in a desiccator; absorbs ambient moisture rapidly.
Solubility High in water and polar organicsRapid dissolution in mucosal membranes increases acute irritation risk.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, one must understand the causality behind its hazards. Based on validated safety data from its direct structural analogs (such as 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride), this compound triggers specific Globally Harmonized System (GHS) classifications[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The solid powder contains stoichiometric amounts of hydrogen chloride. When this powder contacts the natural moisture of human skin, sweat, or the aqueous environment of the eyes, it rapidly dissociates. This creates a highly localized, concentrated acidic micro-environment (low pH) that causes immediate protein denaturation and cellular irritation[1].

  • H335 (May cause respiratory irritation): If the powder is aerosolized during weighing, the inhalation of these micro-particulates introduces the HCl salt directly to the moist mucosal lining of the respiratory tract, leading to acute respiratory distress and coughing[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling hygroscopic hydrochloride salts. The following PPE matrix is engineered to break the chain of exposure based on the compound's specific physicochemical properties.

PPE ItemSpecificationMechanistic Justification
Gloves Nitrile (Minimum 0.11 mm thickness)Nitrile provides superior chemical resistance to dilute acids and fine powders compared to latex, preventing transdermal moisture transfer[2].
Eye Protection Chemical Splash Goggles (Snug-fitting)Standard safety glasses lack an orbital seal. Goggles prevent aerosolized acidic dust from bypassing the lenses and contacting the cornea[1].
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs prevent the sleeves from riding up, eliminating exposed skin on the wrists when reaching into the draft of a fume hood.
Respiratory N95 or P100 Particulate RespiratorMandatory if handling outside of primary containment. Mitigates H335 risks by filtering acidic micro-particles before they reach the respiratory tract[1][2].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, follow this logical workflow when preparing assays or reactions involving this compound.

G Start Risk Assessment & SDS Review PPE Don Advanced PPE (Nitrile, Goggles, Coat) Start->PPE Hood Establish Containment (Fume Hood / VBE) PPE->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Neutralize Neutralize (NaHCO3) & Dispose Spill->Neutralize Yes Process Proceed to Reaction/Assay Spill->Process No Decon Decontaminate Workspace (10% Bleach/Water) Neutralize->Decon Process->Decon

Operational workflow for handling acidic imidazole hydrochloride salts.

Step-by-Step Handling Methodology
  • Environmental Preparation: Conduct all weighing inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Ensure the face velocity is between 80-100 fpm to capture stray particulates without creating turbulent vortices.

  • Anti-Static Mitigation: Hydrochloride salts exhibit significant static cling, increasing the risk of aerosolization[2]. Discharge the weighing vessel using an anti-static gun (e.g., Zerostat) and utilize grounded, stainless-steel spatulas rather than plastic ones.

  • Weighing and Transfer: Tare the anti-static weigh boat. Transfer the powder slowly, keeping the spatula close to the boat to minimize the drop height. Cap the source bottle immediately to prevent the hygroscopic powder from absorbing ambient humidity, which degrades the reagent.

  • Solubilization Considerations: When adding the powder to a solvent, anticipate a mild exothermic reaction driven by the heat of solution. If your protocol requires neutralizing the salt to yield the free base, add your alkaline reagent (e.g., NaOH or DIPEA) dropwise to control localized thermal spikes and prevent solvent bumping.

Spill Response & Disposal Plan

A spill of an acidic powder requires a specific chemical neutralization approach. Never sweep dry hydrochloride salts directly , as the mechanical action will aerosolize the irritant[3].

Step-by-Step Spill Remediation
  • Isolation: Immediately halt work and evacuate the immediate vicinity to prevent tracking the powder. Ensure fume hood sashes are lowered to maximize exhaust draw over the spill.

  • Dry Neutralization: Generously cover the spilled powder with a weak alkaline neutralizing agent, such as solid sodium bicarbonate (NaHCO₃) or a commercial acidic powder neutralizer[3][4]. This isolates the hazard and prepares it for safe chemical conversion.

  • Controlled Wetting: Lightly mist the neutralized powder pile with water using a spray bottle. You will observe immediate effervescence (CO₂ gas release) as the sodium bicarbonate neutralizes the HCl salt. Wait until all bubbling ceases; this is your visual validation that the acidic hazard has been neutralized[3].

  • Collection: Scoop the neutralized, damp slurry using a plastic dustpan. Avoid metal tools to prevent transient corrosive reactions. Place the slurry into a labeled, sealable polyethylene hazardous waste container.

  • Decontamination: Wipe the affected surface with a damp cloth, followed by a standard laboratory detergent wash, and dry thoroughly to remove any residual salts.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
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